Pepstatin (Trifluoroacetate)
Overview
Description
Pepstatin A Trifluoroacetate is a specific, orally active inhibitor of aspartic proteases. It is produced by actinomycetes and is known for its ability to inhibit a variety of proteases, including hemoglobin-pepsin, hemoglobin-proctase, casein-pepsin, casein-proctase, casein-acid protease, and hemoglobin-acid protease . This compound is also effective against human immunodeficiency virus protease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pepstatin A Trifluoroacetate is typically synthesized through microbial fermentation using actinomycetes. The compound is then isolated and purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of Pepstatin A Trifluoroacetate involves large-scale fermentation processes. The actinomycetes are cultured under controlled conditions to maximize the yield of the compound. After fermentation, the compound is extracted and purified using advanced chromatographic methods to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Pepstatin A Trifluoroacetate primarily undergoes inhibition reactions with aspartic proteases. It forms a 1:1 complex with these proteases, effectively inhibiting their activity .
Common Reagents and Conditions: The compound is often dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide for use in various reactions. It is stable at room temperature and can be stored for extended periods under appropriate conditions .
Major Products Formed: The primary product formed from the reaction of Pepstatin A Trifluoroacetate with aspartic proteases is the inhibited protease complex. This complex is highly stable and prevents the protease from catalyzing its substrate .
Scientific Research Applications
Pepstatin A Trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
Pepstatin A Trifluoroacetate exerts its effects by forming a 1:1 complex with aspartic proteases. This complex inhibits the protease’s activity by blocking its active site, preventing it from catalyzing the hydrolysis of peptide bonds . The compound is highly selective and does not inhibit other types of proteases, such as thiol proteases, neutral proteases, or serine proteases .
Comparison with Similar Compounds
Pepstatin A Trifluoroacetate is unique in its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:
Pepstatin Ammonium: A variant of Pepstatin with ammonium as the counterion, used in similar applications.
Pepstatin Acetate: Another variant with acetate as the counterion, offering different solubility characteristics.
Pepstatin A Trifluoroacetate stands out due to its trifluoroacetate counterion, which enhances its solubility and stability in various solvents, making it more versatile for research and industrial applications .
Properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9.C2HF3O2/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;3-2(4,5)1(6)7/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);(H,6,7)/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHNZRPLEZZUHA-HXBNWBQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64F3N5O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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